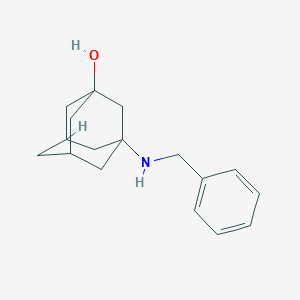

3-(Benzylamino)-1-adamantanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H23NO |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

3-(benzylamino)adamantan-1-ol |

InChI |

InChI=1S/C17H23NO/c19-17-9-14-6-15(10-17)8-16(7-14,12-17)18-11-13-4-2-1-3-5-13/h1-5,14-15,18-19H,6-12H2 |

InChI Key |

ILOBSLACVDHHLE-UHFFFAOYSA-N |

SMILES |

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=C4 |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylamino 1 Adamantanol and Its Key Precursors

Strategies for Adamantane (B196018) Core Functionalization to Yield 3-Amino-1-adamantanol

Nitration and Hydroxylation Routes from Amantadine (B194251) Hydrochloride using Mixed Acids

A prevalent industrial method for synthesizing 3-amino-1-adamantanol begins with amantadine hydrochloride (1-aminoadamantane hydrochloride). This process involves the regioselective nitration at the tertiary C-H bond at the 3-position, followed by a hydroxylation step.

The reaction is typically carried out by treating amantadine hydrochloride with a potent mixed acid nitrating agent, usually a combination of concentrated sulfuric acid and nitric acid. google.com This electrophilic substitution introduces a nitro group at one of the bridgehead positions. The reaction solution, containing the 3-nitro amantadine intermediate, is then rendered alkaline, often with potassium or sodium hydroxide (B78521), which facilitates the hydroxylation to yield 3-amino-1-adamantanol. google.com Reported yields for this method vary, with some literature citing yields of around 63-75%, while process refinements have achieved yields upwards of 80% to 90.1%. google.com To manage the highly exothermic nature of the nitration, some modern adaptations employ microchannel reactors, which allow for better temperature control, enhanced safety, and can lead to increased molar yields by reducing the formation of dinitro byproducts. wipo.int

Ritter Reaction and Subsequent Hydrolysis/Reduction from Adamantanecarboxylic Acid

Adamantanecarboxylic acid serves as a viable starting material for another synthetic pathway involving the Ritter reaction. researchgate.net In this strategy, the adamantane core is first functionalized to generate a stable tertiary carbocation at the 1-position under strong acidic conditions. This carbocation is then trapped by a nitrile, such as acetonitrile, in a nucleophilic addition. This step forms a nitrilium ion intermediate, which upon aqueous workup, hydrolyzes to yield an N-acetylated amino group at the 3-position, resulting in 3-acetylamino-1-adamantanol. The final step involves the hydrolysis of this amide, typically under basic conditions, to furnish the free amine, 3-amino-1-adamantanol. researchgate.netpatsnap.com

Selective Oxidation of Amantadine using Trifluoroperoxyacetic Acid

Direct oxidation of the adamantane C-H bond offers a more direct route. One highly effective, albeit specialized, method involves the selective oxidation of amantadine using a powerful oxidizing agent. Methyl(trifluoromethyl)dioxirane (TFDO), often generated in situ from trifluoroacetone and Oxone, or trifluoroperoxyacetic acid (TFPAA) can achieve this transformation. google.com To prevent the oxidation of the primary amino group, it is first protected by protonation with an acid, such as fluoroboric acid. The strong oxidant then selectively hydroxylates the tertiary C-H bond at the 3-position. A subsequent workup with a mild base deprotects the amino group to give 3-amino-1-adamantanol. This method is noted for its high efficiency and selectivity, with reported yields reaching up to 98%. google.com

Hydrolysis of 3-Acetylamino-1-adamantanol

This method focuses on the final deprotection step of a synthetic sequence where 3-acetylamino-1-adamantanol is an intermediate. This intermediate can be synthesized by starting with adamantane itself, which undergoes a reaction with a strong acid and a nitrile compound to introduce the acetylamino group at the 3-position and a hydroxyl group at the 1-position. patsnap.com The subsequent hydrolysis of the acetylamino (amide) group is typically accomplished by heating the intermediate in an alcoholic solvent with a strong base, such as sodium hydroxide or potassium hydroxide. patsnap.comkaimosi.com This straightforward deprotection step is generally high-yielding and efficient. patsnap.com

Oxidation of 1-Aminoadamantane Hydrochloride with Sulfuric Acid/Nitric Acid and Boric Acid

Synthetic Route Comparison

| Route | Starting Material | Key Reagents/Reactions | Reported Yield | Key Features |

| 2.1.1 | Amantadine Hydrochloride | H₂SO₄, HNO₃; then NaOH/KOH | 63-90% | Common industrial method; can be adapted with microreactors for safety. google.comwipo.int |

| 2.1.2 | Adamantanecarboxylic Acid | Strong acid, Acetonitrile (Ritter Reaction); Hydrolysis | Moderate | Utilizes the Ritter reaction to introduce the nitrogen functionality. researchgate.net |

| 2.1.3 | Adamantanecarboxylic Acid | Bromination; DPPA, t-BuOH (Curtius Rearrangement); HBr, NaOH | 63-68% | Multi-step sequence involving a key rearrangement reaction. google.com |

| 2.1.4 | Amantadine | HBF₄ (protection); TFDO or TFPAA (oxidation) | up to 98% | Highly efficient and selective direct oxidation. google.com |

| 2.1.5 | 3-Acetylamino-1-adamantanol | Strong base (e.g., NaOH), Alcohol | High | Focuses on the efficient hydrolysis of an amide precursor. patsnap.comkaimosi.com |

| 2.1.6 | Amantadine Hydrochloride | H₂SO₄, HNO₃, Boric Acid (catalyst) | ~95% | A high-yield catalytic variation of the mixed-acid oxidation method. kaimosi.com |

Approaches for Introducing the Benzylamino Moiety

The conversion of 3-amino-1-adamantanol to 3-(benzylamino)-1-adamantanol involves the formation of a new carbon-nitrogen bond between the adamantyl amine and a benzyl (B1604629) group. The primary methods to achieve this transformation include reductive amination, a two-step amidation-reduction sequence, and direct nucleophilic substitution.

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines. wikipedia.org This process typically occurs in a single pot, where an amine reacts with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.org

In the synthesis of this compound, this strategy involves the reaction of 3-amino-1-adamantanol with benzaldehyde (B42025). The reaction is generally performed under weakly acidic conditions, which catalyze the formation of the intermediate N-benzylidene-1-hydroxyadamantan-3-amine (a Schiff base or imine). This intermediate is not isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) : Particularly effective as it is stable in mildly acidic conditions required for imine formation and selectively reduces the imine in the presence of the starting aldehyde. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic Hydrogenation : Utilizing hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) offers a greener alternative with high atom economy. wikipedia.org

An alternative, two-step approach involves the initial formation of an amide, followed by its chemical reduction. This sequence begins with the acylation of 3-amino-1-adamantanol with a benzoic acid derivative, typically benzoyl chloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) under conditions such as the Schotten-Baumann reaction. nih.gov This reaction yields the stable amide intermediate, N-(1-hydroxyadamantan-3-yl)benzamide.

In the second step, the carbonyl group of the amide is reduced to a methylene (B1212753) group (-CH₂-). This transformation requires potent reducing agents due to the low reactivity of amides. Common reagents for this step include:

Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Borane complexes , such as borane-tetrahydrofuran (B86392) (BH₃·THF). nih.govstrath.ac.uk

While reliable, this two-step method is less atom-economical than direct reductive amination as it involves an additional activation and reduction step, generating more waste.

Direct N-alkylation via nucleophilic substitution is another viable route. In this method, the nucleophilic nitrogen atom of 3-amino-1-adamantanol directly attacks an electrophilic benzyl source, such as a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct, thereby preventing the protonation and deactivation of the starting amine. The choice of base is critical and can range from inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to non-nucleophilic organic bases like triethylamine (B128534) (Et₃N). researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can facilitate the substitution reaction. A primary challenge in this method is controlling the degree of alkylation, as the secondary amine product can potentially react further to form a tertiary amine.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, careful optimization of reaction parameters for each synthetic route is essential. Key variables include the choice of reagents, solvent, temperature, reaction time, and stoichiometry.

For reductive amination , controlling the pH is crucial; it must be low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic. The choice of reducing agent also impacts the reaction; milder reagents like NaBH₃CN are often preferred for their selectivity.

In amidation-reduction sequences , the amidation step is typically high-yielding. The optimization focus lies on the reduction step, where factors like the stoichiometry of the reducing agent (an excess is often required) and temperature control are critical to ensure complete conversion without side reactions. researchgate.net

For nucleophilic substitution , the selection of the base and solvent system is paramount. For instance, cesium carbonate is often more effective than other inorganic bases due to its higher solubility in organic solvents. researchgate.net Reaction temperature and time must be balanced to ensure a reasonable reaction rate while minimizing the formation of the over-alkylated tertiary amine byproduct.

The following interactive table summarizes key parameters that are typically optimized for these synthetic strategies.

| Synthetic Strategy | Parameter | Effect on Reaction | Common Conditions/Choices |

| Reductive Amination | pH | Controls rate of imine formation vs. amine protonation | Weakly acidic (pH 4-6) |

| Reducing Agent | Determines selectivity and reaction conditions | NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation (H₂/Pd-C) | |

| Temperature | Affects reaction rate and stability of reagents | Room temperature to mild heating (25-65 °C) | |

| Amidation/Reduction | Acylating Agent | Affects reactivity in the amidation step | Benzoyl chloride (more reactive), Benzoic acid with coupling agent |

| Reducing Agent | Determines efficiency of amide reduction | LiAlH₄, BH₃·THF (strong reagents required) | |

| Solvent | Affects solubility and reactivity | THF, Diethyl Ether for reduction step | |

| Nucleophilic Substitution | Base | Neutralizes acid byproduct, prevents over-alkylation | K₂CO₃, Cs₂CO₃ (often superior), Et₃N |

| Solvent | Solubilizes reactants and facilitates SN2 reaction | Polar aprotic (DMF, DMSO) | |

| Reagent Stoichiometry | Controls mono- vs. di-alkylation | Using an excess of the primary amine can favor mono-alkylation |

Principles of Green Chemistry in the Synthesis of Adamantane Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly applied to the synthesis of adamantane derivatives to minimize environmental impact. researchgate.net

Prevention and Atom Economy : It is better to prevent waste than to treat it. yale.edusigmaaldrich.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org In this context, catalytic hydrogenation in a reductive amination scheme represents an ideal reduction step with 100% atom economy. acs.org Conversely, the amidation-reduction sequence is less atom-economical due to the use of stoichiometric activating and reducing agents.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. The use of a Pd/C catalyst for hydrogenation is a prime example, contrasting with the stoichiometric use of metal hydrides like LiAlH₄ or NaBH₄, which generate significant inorganic waste.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The amidation-reduction pathway, which involves converting the amine to an amide and then back to a modified amine, is an example of derivatization. Direct methods like reductive amination or nucleophilic substitution are therefore considered "greener" as they involve fewer steps.

By evaluating synthetic routes through the lens of these principles, chemists can develop more sustainable and efficient methods for producing this compound and other valuable adamantane derivatives.

Spectroscopic and Structural Elucidation of 3 Benzylamino 1 Adamantanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-(Benzylamino)-1-adamantanol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would produce a characteristic signal. The protons on the adamantane (B196018) cage give rise to a series of complex multiplets at higher field strengths, generally between δ 1.5 and 2.2 ppm. orgsyn.orgresearchgate.net The proton of the hydroxyl group (-OH) and the amine (-NH) would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet (m) |

| Benzylic (Ar-CH₂-N) | ~3.8 | Singlet (s) or Doublet (d) |

| Adamantane (CH, CH₂) | 1.5-2.2 | Multiplet (m) |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Due to the molecule's symmetry and the number of chemically distinct carbon atoms, the spectrum shows several signals. masterorganicchemistry.com The carbons of the benzyl group will appear in the aromatic region (δ 127-140 ppm). The benzylic carbon will be found around δ 50-60 ppm. The adamantane cage carbons produce signals in the aliphatic region, typically between δ 30 and 70 ppm. The carbon bearing the hydroxyl group (C-OH) is significantly deshielded and appears around δ 68 ppm, while the carbon attached to the amino group (C-N) would also be deshielded relative to the other adamantane carbons. orgsyn.org

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-140 |

| Benzylic (Ar-CH₂-N) | 50-60 |

| Adamantane (C-OH) | ~68 |

| Adamantane (C-N) | 50-60 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orgnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.org In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. utb.cznih.gov The exact mass of this ion can be used to confirm the molecular formula (C₁₇H₂₃NO). Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For instance, the loss of a benzyl group or a water molecule would be expected fragmentation pathways. aocs.org

Table 3: Expected ESI-MS Data

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 258.19 | Protonated Molecule |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.orgspecac.com

The IR spectrum of this compound would display several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. specac.comlibretexts.org

A medium absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine. spectroscopyonline.com

Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic adamantane and benzyl groups. libretexts.org

C=C stretching vibrations from the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

The C-O stretching vibration of the alcohol is expected to be in the 1000-1200 cm⁻¹ range. specac.com

The C-N stretching vibration can be observed in the 1020-1250 cm⁻¹ region. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200-3600 (broad) |

| Secondary Amine (N-H) | Stretch | 3300-3400 (medium) |

| Alkane (C-H) | Stretch | 2850-3000 (strong) |

| Aromatic (C=C) | Stretch | 1450-1600 (variable) |

| Alcohol (C-O) | Stretch | 1000-1200 (strong) |

Information regarding the advanced X-ray crystallography for the solid-state structure determination of this compound is not available in the public domain.

Extensive searches of chemical and crystallographic databases, as well as the scientific literature, did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data required for a thorough discussion under the heading "3.4. Advanced X-ray Crystallography for Solid-State Structure Determination," such as crystal system, space group, unit cell dimensions, atomic coordinates, and details of intermolecular interactions, could not be obtained.

While information exists for the synthesis and spectroscopic characterization of various adamantane derivatives and the starting material, 3-amino-1-adamantanol, specific crystallographic data for the title compound has not been published. Without access to a peer-reviewed publication or a crystallographic information file (CIF) for this compound, the generation of a scientifically accurate article focusing on its solid-state structure, as per the requested outline, is not possible.

Structure Activity Relationship Sar Studies of 3 Benzylamino 1 Adamantanol and Its Derivatives

Impact of Adamantane (B196018) Scaffold Modifications on Biological Activity

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a cornerstone of the pharmacological profile of many bioactive compounds. scispace.comwiley.comresearchgate.net Its unique three-dimensional structure provides a stable framework that can be precisely functionalized to interact with biological targets. wiley.comnih.gov Modifications to this scaffold, including changes to the cage itself or the positions of substituents, can significantly impact the biological activity of 3-(Benzylamino)-1-adamantanol derivatives.

The lipophilicity imparted by the adamantane group often enhances the ability of a molecule to cross cell membranes. researchgate.net However, excessive lipophilicity can lead to poor solubility and metabolic instability. nih.gov Therefore, modifications to the adamantane scaffold are often aimed at optimizing this property. For instance, the introduction of polar groups or the replacement of the adamantane cage with other cyclic or bicyclic structures can improve water solubility. nih.gov Studies on soluble epoxide hydrolase (sEH) inhibitors have shown that replacing the adamantane group with bicyclic fragments like camphanyl or norcamphanyl can maintain or even improve inhibitory activity while increasing solubility by up to tenfold. nih.gov

The substitution pattern on the adamantane cage is also crucial. For amantadine (B194251) and rimantadine, antiviral drugs with an aminoadamantane core, activity is highly dependent on the substitution position. nih.gov For example, 2-substituted adamantane derivatives have shown different potencies compared to their 1-substituted counterparts, highlighting the sensitivity of the biological target to the precise orientation of the adamantane cage. nih.gov In some cases, substitution at the tertiary positions of the adamantane nucleus can be detrimental to activity. nih.gov

Furthermore, the adamantane scaffold can be bioisosterically replaced with other bulky groups to probe the steric and electronic requirements of the binding site. sci-hub.seacs.org However, such replacements are not always successful. For instance, in a series of GluN2B-containing NMDA receptor antagonists, replacing a phenyl ring with an adamantane moiety was detrimental to activity, suggesting that the binding pocket does not favor sterically bulky groups in that specific region. publish.csiro.au This underscores that the impact of adamantane scaffold modifications is highly dependent on the specific biological target and the nature of the interaction.

Role of Benzylamino Substituent Variations on Pharmacological Efficacy

Variations in the benzylamino substituent of this compound can profoundly influence its pharmacological efficacy. This part of the molecule allows for a wide range of modifications, from altering the substitution pattern on the benzyl (B1604629) ring to changing the nature of the linker between the adamantane core and the phenyl group. These changes can affect the compound's binding affinity, selectivity, and pharmacokinetic properties.

Studies on related aminoadamantane derivatives have consistently shown that the nature of the N-substituent is a critical determinant of biological activity. For instance, in the context of anti-influenza activity, increasing the size of the N-substituent on amantadine generally leads to diminished potency. scispace.comnih.gov The incorporation of functional groups into these N-substituents can also negatively impact activity. nih.gov

However, in other contexts, specific substitutions on the benzyl ring or modifications of the amino group can be beneficial. For example, in a series of adamantane-derived urease inhibitors, compounds with a 2-chlorophenyl substitution showed potent activity. mdpi.com Similarly, in a series of adamantane derivatives targeting the P2X7 receptor, substitutions on the aryl ring were well-tolerated and influenced binding affinity. publish.csiro.au

The linker between the adamantane and the phenyl ring also plays a significant role. The synthesis of cinnamic acid derivatives combined with molecules like 2-(benzylamino)-ethan-1-ol highlights the exploration of different linker types to achieve desired biological activities. mdpi.com The conformational flexibility and electronic properties of this linker can dictate the relative orientation of the adamantane and benzyl moieties, which is often crucial for optimal interaction with the target protein.

Furthermore, the amino group itself can be modified. For instance, guanidation of the amino group in some aminoadamantane analogues has been explored, although in some cases, this modification led to a decrease or loss of activity. researchgate.netshd-pub.org.rs The design of 1,2-annulated adamantane heterocyclic analogues aims to rigidify the conformation of the molecule, which can help to avoid the entropic penalty associated with binding and explore specific ligand binding orientations. researchgate.net

Conformational Analysis and Bioactive Conformations in Target Binding

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its derivatives is essential to understand their bioactive conformations—the specific spatial arrangement of the molecule when it binds to its target. The rigid adamantane cage provides a fixed anchor, but the flexibility of the benzylamino side chain allows the molecule to adopt various conformations. wiley.com

Computational studies, such as molecular mechanics and molecular dynamics simulations, are often employed to identify low-energy conformers of adamantane derivatives. nih.gov These studies can help to understand how different substituents influence the preferred conformation of the molecule. For example, in a study of adamantane-linked hydrazine-1-carbothioamide derivatives, the presence of a t-butyl versus a cyclohexyl moiety resulted in different solid-state conformations (folded vs. extended). mdpi.com

The bioactive conformation is often determined through techniques like X-ray crystallography of the ligand-protein complex or through indirect methods like structure-activity relationship studies and molecular modeling. For instance, in the development of antagonists for the CCK-B receptor, conformationally constrained peptides were used to identify the required stereochemistry and configuration for potent binding. nih.gov

The orientation of the adamantane cage relative to the benzylamino group is a key aspect of the molecule's conformation. In some cases, a specific orientation is required for optimal binding. For example, in adamantane-based inhibitors of the influenza M2 channel, different binding models have been proposed based on X-ray crystallography and solution NMR, highlighting different possible orientations of the adamantane moiety within the channel. researchgate.net

The rigidity of the adamantane scaffold can be an advantage in drug design, as it reduces the number of possible conformations and can lead to a lower entropic penalty upon binding. researchgate.net By designing rigid analogues, such as 1,2-annulated adamantane derivatives, researchers can lock the molecule into a specific conformation that is believed to be the bioactive one, potentially leading to increased potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsnih.gov For this compound and its derivatives, QSAR studies can provide valuable insights into the physicochemical properties that are most important for their pharmacological effects, and can be used to predict the activity of novel, unsynthesized compounds. mdpi.comuoa.gr

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can represent various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.gov

For adamantane derivatives, QSAR studies have been successfully applied in various contexts. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to study aminoadamantane analogues as influenza viral inhibitors. mdpi.comuoa.grnih.gov These models can generate 3D contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity, providing a roadmap for the design of more potent inhibitors. mdpi.com

The success of a QSAR model depends on the quality and diversity of the dataset used to build it. A good QSAR model should not only have high statistical significance for the training set but should also be able to accurately predict the activity of an external test set of compounds. nih.gov

QSAR studies on adamantane derivatives have highlighted the importance of various factors. For instance, in one study on adamantane derivatives as influenza M2 ion channel inhibitors, QSAR analysis indicated that compounds with short, non-polar aliphatic amino acid residues would have good antiviral activity and low cytotoxicity. researchgate.netshd-pub.org.rs Fragment-based QSAR (FB-QSAR) has also been used to analyze adamantane-based M2 inhibitors, providing insights for overcoming drug resistance. nih.gov

By integrating data from SAR studies, conformational analysis, and QSAR modeling, researchers can develop a comprehensive understanding of the structural requirements for the biological activity of this compound derivatives and rationally design new compounds with improved therapeutic potential.

Preclinical Biological Evaluation and Mechanism of Action Studies

Target Identification and Engagement Investigations

Investigations into the biological targets of 3-(Benzylamino)-1-adamantanol are primarily informed by studies on its structural precursors and analogues. The rigid, lipophilic adamantane (B196018) core is a well-recognized pharmacophore used in drug design to enhance metabolic stability and target affinity. The benzylamino group also contributes to potential binding interactions.

Enzyme Inhibition Assays and Kinetic Analysis

The inhibitory potential of this compound can be inferred from assays conducted on compounds sharing its core structures.

Direct enzymatic assays on this compound are not widely reported. However, research into multifunctional derivatives of cinnamic acid has provided insights into the role of the 1-adamantanol (B105290) moiety in LOX inhibition. mdpi.comnih.govresearchgate.netsemanticscholar.org In these studies, 1-adamantanol was conjugated with various cinnamic acids to create ester derivatives, which were then evaluated for their ability to inhibit soybean lipoxygenase (LOX). mdpi.comsemanticscholar.org

One study synthesized a series of novel cinnamic acid derivatives, including esters of 1-adamantanol, and evaluated them as inhibitors of lipoxygenase. nih.govsemanticscholar.org While specific IC50 values for the 1-adamantanol esters were not always the most potent among the series, their inclusion highlights the strategy of using the adamantane scaffold to explore the enzyme's active site. mdpi.comsemanticscholar.org For instance, a conjugate of phenoxyphenyl cinnamic acid and propranolol (B1214883) demonstrated the highest LOX inhibition with an IC50 of 6 μΜ. mdpi.comnih.gov Another study on adamantane derivatives of thiazolyl-N-substituted amides reported low inhibitory activity against lipoxygenase. ebi.ac.uk The phenolic azomethine compound oxphaman, or 1-(2,5-dihydroxybenzylidene)aminoadamantane, has been identified as a strong inhibitor of various lipoxygenases. nih.gov

Table 1: Lipoxygenase (LOX) and Trypsin Inhibition for Cinnamic Acid Derivatives Data extracted from studies on cinnamic acid conjugates, not this compound itself.

| Compound | Description | LOX Inhibition (IC50, μM) | Trypsin Inhibition (IC50, μM) | Reference |

|---|---|---|---|---|

| Compound 2b | Conjugate of phenoxyphenyl cinnamic acid and propranolol | 6 | 0.425 | mdpi.comnih.gov |

| Compound 1a | Conjugate of simple cinnamic acid and propranolol | 66 | 0.315 | mdpi.comnih.gov |

Similar to LOX inhibition, the evaluation of 1-adamantanol-containing compounds against proteolytic enzymes like trypsin has been explored within the context of multifunctional drug candidates. The same studies on cinnamic acid derivatives tested their antiproteolytic activity. mdpi.comnih.govsemanticscholar.org Amide derivatives generally showed higher potency than ester derivatives. mdpi.comsemanticscholar.org For example, the conjugate of simple cinnamic acid with propranolol (Compound 1a) was a highly potent trypsin inhibitor with an IC50 of 0.315 μM. mdpi.comsemanticscholar.org These findings suggest that while the adamantane moiety is a useful scaffold, the nature of its linkage and the other chemical groups in the molecule are critical determinants of inhibitory activity against proteases. mdpi.com In a separate study, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea was developed as a highly selective, nonpeptidic inhibitor of urokinase, a trypsin-like serine protease. pnas.org

There is no direct evidence of this compound acting as a carbonic anhydrase (CA) inhibitor. However, the adamantane scaffold has been incorporated into various sulfonamide derivatives designed to selectively inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX. nih.govresearchgate.netnih.gov CA IX is a transmembrane enzyme often overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment. nih.gov

Studies have shown that adamantane-containing sulfonamides can act as potent inhibitors of CA IX. For example, a selenoester adamantane derivative (Compound 1b) showed selective inhibition of CA IX with a Ki value of 9.1 μM and was inactive against cytosolic isoforms CA I and II. nih.gov Another investigation into adamantyl-sulfonamides revealed how the adamantane group's lipophilicity could be leveraged to target the enzyme, and X-ray crystallography confirmed its binding mode within the active site of CA II. nih.gov These studies underscore the utility of the adamantane group in designing selective CA IX inhibitors, suggesting a potential avenue for derivatives of 3-amino-1-adamantanol.

Table 2: Carbonic Anhydrase Inhibition by Adamantane Derivatives Data from studies on adamantane-containing compounds, not this compound.

| Compound | Description | Target | Inhibition Constant (Ki, μM) | Reference |

|---|---|---|---|---|

| Compound 1b | Adamantane Selenoester Derivative | hCA IX | 9.1 | nih.gov |

| Compound 2b | Benzene Selenoester Analogue | hCA IX | 7.8 | nih.gov |

The adamantane scaffold is explored in the design of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and targets in cancer therapy. nih.govresearchgate.netutb.cz While no studies directly test this compound, research on adamantane-substituted purines demonstrates that incorporating an adamantane moiety can enhance the physicochemical properties of CDK inhibitors without compromising, and sometimes even improving, their biological activity. nih.govresearchgate.netutb.cz

In one study, new purine (B94841) derivatives with adamantane skeletons linked via phenylene spacers were synthesized and showed potent inhibition against CDK2/cyclin E. nih.gov This suggests the bulky, hydrophobic adamantane cage can fit within the enzyme's binding pocket and contribute to stabilizing the inhibitor-enzyme complex through non-polar interactions. nih.gov Another adamantane derivative, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), was found to inhibit the growth of human colon cancer cells by inducing cell cycle arrest, an effect related to the modulation of CDK inhibitors like p21/Cip1 and p27/Kip1. nih.gov

The most significant biological association for the 3-amino-1-adamantanol structure is with Dipeptidyl Peptidase IV (DPP-IV) inhibition. 3-Amino-1-adamantanol is a key synthetic intermediate and a known metabolite of Vildagliptin (B1682220), a potent and selective DPP-IV inhibitor used in the treatment of type 2 diabetes. nih.govsigmaaldrich.comgoogle.comacs.org

DPP-IV is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in response to glucose. drugbank.comnih.gov By inhibiting DPP-IV, Vildagliptin prolongs the action of these hormones, leading to improved glycemic control. drugbank.comnih.govnih.gov The structure of Vildagliptin is 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine. acs.org The adamantyl group plays a crucial role in its mechanism, binding to the active site of DPP-IV. researchgate.netopenaccessjournals.com Specifically, Vildagliptin forms a covalent but reversible bond with the serine residue in the catalytic site of DPP-IV, leading to prolonged enzyme inhibition. nih.govresearchgate.net The lipophilic adamantane moiety enhances binding and contributes to the drug's excellent oral bioavailability and stability. acs.org

While 3-amino-1-adamantanol itself is an impurity and metabolite rather than the active inhibitor, its central role in the structure of Vildagliptin firmly links the (benzylamino)-1-adamantanol scaffold to potent DPP-IV inhibition. sigmaaldrich.com

Acyl-CoA Carboxylase (AccD5) Inhibition

Acyl-CoA carboxylases (ACCases) are crucial enzymes in the biosynthesis of fatty acids. In Mycobacterium tuberculosis, the causative agent of tuberculosis, there are six ACCase carboxyltransferase domains (AccD1-6). Among these, AccD4, AccD5, and AccD6 are vital for the synthesis of the cell envelope's lipids, and their disruption can lead to the death of the pathogen. nih.gov Specifically, AccD5 is understood to favor propionyl-CoA as its substrate, leading to the production of methylmalonyl-CoA. This product is a building block for complex, multi-methyl-branched fatty acids that are essential for the bacterium. nih.gov

Research into inhibitors of AccD5 has identified certain hydrazide-hydrazone derivatives as having potential. While direct studies on this compound's effect on AccD5 are not extensively detailed in the provided results, the broader interest in compounds with similar structural motifs, such as substituted benzylamino benzohydrazides, as AccD5 inhibitors suggests a potential area for investigation. researcher.liferesearchgate.net The inhibition of AccD5 is a key strategy in the development of new anti-mycobacterial agents. nih.govresearchgate.net

Receptor and Ion Channel Modulation Studies

The interaction of this compound and related adamantane derivatives with various receptors and ion channels has been a significant area of preclinical research. These studies are crucial for understanding the compound's potential therapeutic applications and its complex mechanism of action.

N-methyl-D-aspartate (NMDA) Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system. nih.gov Overactivation of this receptor can lead to an excessive influx of calcium ions, a phenomenon known as excitotoxicity, which is implicated in the pathology of several neurodegenerative disorders. rsc.orgresearchgate.net Adamantane derivatives, such as amantadine (B194251) and memantine (B1676192), are known NMDA receptor antagonists. nih.govresearchgate.net

Studies on adamantane amine derivatives have shown that conjugating benzyl (B1604629) moieties to the adamantane structure can result in compounds that exhibit significant inhibitory activity against the NMDA receptor channel. rsc.orgresearchgate.net For instance, certain adamantane amine derivatives have demonstrated substantial inhibition of NMDA receptor channels, with some compounds showing between 66.7% and 89.5% inhibition at a concentration of 100 μM. rsc.orgresearchgate.net This antagonistic activity at the NMDA receptor is a key aspect of the neuroprotective potential of these compounds. rsc.orgresearchgate.net

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that is recognized as a sensor for pain, cold, and itch. wikipedia.org It is considered an attractive target for the development of analgesic drugs. wikipedia.org

Research has identified adamantyl analogues of paracetamol as potent and selective TRPA1 channel antagonists. plos.org One such analogue, which shares structural similarities with this compound, has been shown to be an effective TRPA1 antagonist, which may be the source of its analgesic properties. plos.org This compound demonstrated no significant effect on the TRPM8 or TRPV1 channels, highlighting its selectivity for TRPA1. plos.org The antagonism of the TRPA1 channel is a promising mechanism for pain relief. plos.orgfrontiersin.org

Voltage-Gated Calcium Channel (VGCC) Inhibition

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons and are involved in various physiological processes. oatext.com Excessive calcium entry through these channels can contribute to neuronal damage. rsc.orgresearchgate.net

Adamantane amine derivatives have been investigated for their ability to act as dual inhibitors of both NMDA receptors and VGCCs. rsc.orgresearchgate.net The rationale is that targeting multiple pathways involved in neurodegeneration could yield more effective neuroprotective agents. rsc.org Studies have shown that certain adamantane derivatives with benzyl moieties can significantly inhibit VGCCs, with some compounds demonstrating inhibition in the range of 39.6% to 85.7% at a concentration of 100 μM. rsc.orgresearchgate.net

Table 1: Inhibition of NMDA Receptors and VGCCs by Adamantane Amine Derivatives

| Compound | NMDA Receptor Inhibition (%) at 100 µM | VGCC Inhibition (%) at 100 µM |

| Compound 1 | 66.7 - 89.5 | 39.6 - 85.7 |

| Compound 2 | 66.7 - 89.5 | 39.6 - 85.7 |

| Compound 5 | 66.7 - 89.5 | 39.6 - 85.7 |

| Compound 10 | 66.7 - 89.5 | 39.6 - 85.7 |

| Source: rsc.orgresearchgate.net |

Voltage-Gated Sodium Channel (Nav1.6) Interaction

The voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene, is abundantly expressed in the central nervous system and plays a critical role in neuronal excitability. nih.gov Dysregulation of Nav1.6 has been linked to epilepsy. nih.gov

The interaction of Nav1.6 with the fibroblast growth factor 14 (FGF14) is a key regulatory mechanism. nih.gov Research has focused on developing small molecules that can modulate this protein-protein interaction. One approach has involved designing peptidomimetics based on a tetrapeptide scaffold. The addition of a 1-adamantanecarbonyl group to these peptidomimetics was found to significantly enhance their inhibitory potency on the FGF14:Nav1.6 complex. nih.gov This suggests that the adamantane moiety can play a crucial role in the interaction with the Nav1.6 channel complex, offering a potential avenue for developing selective Nav1.6 inhibitors. nih.govmdpi.com

Investigation of Cannabinoid Receptor Interaction (or lack thereof)

Cannabinoid receptors, primarily CB1 and CB2, are involved in a wide range of physiological processes. wikipedia.orgmdpi.com The CB1 receptor is highly expressed in the central nervous system and mediates many of the psychoactive effects of cannabinoids. mdpi.com

Studies on adamantyl analogues of paracetamol have investigated their potential interaction with cannabinoid receptors to understand their mechanism of action. plos.org Research has shown that the analgesic properties of at least one such compound are not mediated through direct interaction with cannabinoid receptors. plos.org This lack of affinity for cannabinoid receptors is significant as it distinguishes its mechanism from that of cannabinoid-based analgesics and suggests a lower likelihood of producing the side effects associated with CB1 receptor activation. plos.orgmdpi.com

Investigation of Multitarget Pharmacological Profiles

The concept of designing single molecules that can interact with multiple biological targets is a leading strategy in the development of treatments for complex multifactorial diseases like neurodegenerative disorders. researchgate.net The adamantane scaffold is a key component in many such multitarget-directed ligands due to its unique lipophilic and steric properties, which can enhance cell membrane permeability and facilitate interaction with specific binding pockets. researchgate.net

Derivatives of adamantane are known to exhibit a range of biological activities, including antagonism of the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity, a common pathway in neuronal damage. nih.govresearchgate.netwikipedia.org The presence of an amino group, as in this compound, is a common feature in NMDA receptor antagonists like memantine (1-amino-3,5-dimethyladamantane). researchgate.netmdpi.com

Furthermore, the benzylamino moiety is found in compounds that inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.comwikipedia.orgorst.edunih.gov Research on hybrid molecules combining adamantane or related structures with other pharmacophores has demonstrated the feasibility of achieving dual or multiple target engagement. For instance, studies have focused on creating dual inhibitors of NMDA receptors and voltage-gated calcium channels (VGCCs) or combining adamantane with cinnamic acid derivatives to produce agents with antioxidant and anti-inflammatory properties. researchgate.netnih.govsemanticscholar.org

A hypothetical multitarget profile for this compound could therefore include activity at NMDA receptors and cholinesterases, among other potential central nervous system targets. The investigation into such a profile would involve a battery of enzymatic and receptor-binding assays.

Table 1: Examples of Biological Targets for Adamantane-Based Compounds

| Compound Class | Example Target(s) | Therapeutic Area | Reference(s) |

| Adamantane Amines | NMDA Receptor | Neuroprotection | nih.govresearchgate.net |

| Adamantane Amine Derivatives | NMDA Receptor, Voltage-Gated Calcium Channels | Neuroprotection | researchgate.net |

| Cinnamic Acid-Adamantanol Conjugates | Lipoxygenase, Trypsin | Anti-inflammatory | nih.govsemanticscholar.org |

| Adamantane-Edaravone Conjugates | Sodium Channels, Mitochondria | Neuroprotection (ALS) | researchgate.net |

This table is illustrative of the potential targets for adamantane-based compounds and is based on studies of related molecules, not specifically this compound.

Cellular Models for Biological Assessment

Cellular models are indispensable tools for the initial biological assessment of compounds, offering a controlled environment to study efficacy, cytotoxicity, and mechanisms of action at the cellular level.

Two-Dimensional (2D) Cell Culture Systems for Initial Screening

Traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, remains the standard for initial high-throughput screening (HTS) due to its cost-effectiveness and efficiency. nih.govbiocompare.com For a compound with potential neuroprotective activity, an initial screening phase would typically involve assessing its general cytotoxicity on various cell lines.

Commonly used cytotoxicity assays include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) release assay, which quantifies membrane damage by measuring the release of this cytoplasmic enzyme. mdpi.comnih.govnih.gov For example, in the evaluation of multifunctional cinnamic acid derivatives, which included conjugates with 1-adamantanol, cytotoxicity was assessed using L929 mouse fibroblast cells. semanticscholar.orgresearchgate.net This initial step is crucial to determine the concentration range at which the compound can be tested for therapeutic effects without causing significant cell death.

Following cytotoxicity profiling, the compound would be screened for its desired biological activity. Given the structure of this compound, this would likely involve assays for neuroprotection.

Three-Dimensional (3D) Cell Culture Models for Enhanced Physiological Relevance

While 2D cultures are useful for initial screening, they often fail to replicate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions. nih.govbmrat.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system by mimicking tissue-like architecture. visikol.comupmbiomedicals.com These models are increasingly used in drug discovery to better predict in vivo efficacy and toxicity. bmrat.comupmbiomedicals.com

Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ to a remarkable degree. Human cerebral organoids, for instance, can model the cellular composition and layered structure of the brain. nih.gov These models are particularly valuable for studying neurodegenerative diseases and testing neuroprotective agents. A compound like this compound could be evaluated in a cerebral organoid model of ischemic stroke, where injury is induced by oxygen-glucose deprivation (OGD). nih.gov The compound's efficacy would be assessed by its ability to reduce cell death, decrease reactive oxygen species (ROS) production, and preserve neuronal function within the organoid structure.

To study the intricate communication between different cell types within a tissue, complex co-culture systems are employed. nih.govfrontiersin.org These systems can be arranged to allow direct cell-to-cell contact or to investigate paracrine signaling via secreted factors. nih.gov For neuroprotective studies, a co-culture of neurons and glial cells (such as astrocytes and microglia) would be highly relevant. Neuroinflammation is a key component of many neurodegenerative diseases, and microglia play a central role in this process. A co-culture model would allow researchers to assess whether a compound like this compound not only protects neurons directly but also modulates the inflammatory response of microglia, providing a more comprehensive understanding of its mechanism of action. mdpi.com

Evaluation of Neuroprotective Potential in Cellular Assays (e.g., PC12 cells)

The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model in neurobiology. mdpi.comnih.gov These cells, particularly when differentiated with nerve growth factor (NGF), exhibit many properties of sympathetic neurons and are a robust tool for studying neurotoxicity and neuroprotection. nih.gov

A typical neuroprotection assay involves exposing PC12 cells to a neurotoxin to induce cell damage or death, followed by treatment with the test compound. nih.gov Various toxins can be used to model different aspects of neurodegeneration, including:

Glutamate: to model excitotoxicity. researchgate.net

Hydrogen peroxide (H₂O₂): to induce oxidative stress. researchgate.net

Paraquat: to model neurodegeneration by inducing mitochondrial dysfunction and oxidative stress. nih.gov

Amyloid-beta (Aβ) peptides: to model a key pathological feature of Alzheimer's disease. e-century.us

The neuroprotective effect is then quantified by measuring cell viability (e.g., MTT assay), apoptosis, or specific cellular markers. Studies on various aminoadamantane derivatives have demonstrated their ability to protect PC12 or similar neuronal cell lines (e.g., SH-SY5Y) from glutamate-induced injury, as shown by increased MTT metabolism and decreased LDH leakage. researchgate.net Other polycyclic compounds have been shown to provide neuroprotection against paraquat-induced cell death in PC12 cells. nih.gov

Table 2: Summary of Neuroprotective Studies on Adamantane Derivatives in Cellular Models

| Adamantane Derivative Class | Cellular Model | Neurotoxic Insult | Key Findings | Reference(s) |

| Aminoadamantane amides | SH-SY5Y cells | Glutamate (500 µM) | Normalized LDH leakage rate at 20 µM concentration. | researchgate.net |

| Edaravone-aminoadamantane conjugates | PC12 cells | Hydrogen Peroxide (H₂O₂) | Protected PC12 cells from H₂O₂-induced damage. | researchgate.net |

| Oxapentacycloundecane derivatives | PC12 cells | Paraquat (250 µM) | Compounds showed dose-dependent neuroprotection. | mdpi.comnih.gov |

| 5-hydroxyadamantane-2-on | PC12 cells | Not specified | Found to be resistant to certain treatments compared to other cell lines. | nih.gov |

This table provides examples from the literature on related adamantane compounds, as specific data for this compound in these assays is not available in the cited sources.

Assessment of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of novel chemical entities is a cornerstone of anticancer drug discovery, typically evaluated by their ability to inhibit the growth of various cancer cell lines. Adamantane derivatives, known for their lipophilic nature, are often incorporated into pharmacophores to enhance biological activity, including antitumor properties. mdpi.comdovepress.com Research into compounds structurally related to this compound, such as other adamantane and benzylamine (B48309) derivatives, demonstrates a common strategy for assessing antiproliferative effects. researchgate.netbbk.ac.uk

Studies on palladium complexes incorporating terpene derivatives of benzylamine have shown significant cytotoxic activity against a panel of human cancer cell lines. researchgate.net The efficacy of such compounds is generally quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For instance, the antiproliferative activity of novel carboxamide derivatives has been tested against both wild-type and drug-resistant tumor cell lines, with some compounds showing superior potency compared to reference drugs like doxorubicin. nih.gov The evaluation is commonly performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. usm.my

The selection of cell lines is critical and often includes a diverse panel to assess the spectrum of activity. Common choices include lines from various cancer types such as breast (e.g., MCF-7, MDA-MB-231), liver (e.g., HepG2), cervical (e.g., HeLa), and lung (e.g., A549). researchgate.netusm.my

Table 1: Example of Antiproliferative Activity Data for Related Palladium Complexes with Benzylamine Derivatives This table presents illustrative data for structurally related compounds to demonstrate a typical format for reporting antiproliferative activity. Data is derived from studies on palladium complexes with terpene derivatives of benzylamine.

| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Source |

| Palladium Complex 6 | SH-SY5Y | Neuroblastoma | < 0.1 | researchgate.net |

| Palladium Complex 7 | SH-SY5Y | Neuroblastoma | < 0.1 | researchgate.net |

| Palladium Complex 11 | SH-SY5Y | Neuroblastoma | < 0.1 | researchgate.net |

| Palladium Complex 11 | A549 | Pulmonary Adenocarcinoma | 0.2 | researchgate.net |

| Palladium Complex 11 | Hep-2 | Laryngeal Carcinoma | 0.4 | researchgate.net |

| Palladium Complex 11 | HeLa | Cervical Carcinoma | 0.6 | researchgate.net |

Cellular Pathway Analysis Related to Compound Activity

Understanding the mechanism of action of a potential anticancer agent involves identifying the cellular pathways it modulates to exert its antiproliferative effects. nih.gov Pathway analysis can reveal whether a compound induces apoptosis (programmed cell death), causes cell cycle arrest, or inhibits key signaling networks essential for cancer cell survival and proliferation. nih.govgoogle.com

For novel therapeutic candidates, investigations often focus on well-established cancer-related pathways. These can include signaling cascades like the PI3K-Akt pathway, which is crucial for cell growth and survival, or the TNF signaling pathway, which is involved in inflammation and apoptosis. nih.govdergipark.org.tr Advanced analytical techniques, such as gene expression profiling followed by bioinformatic analysis, are used to identify differentially expressed genes and enriched pathways in treated cells compared to controls. biorxiv.org

Key molecular targets for anticancer drugs often include enzymes critical for cell division and DNA maintenance, such as topoisomerases and protein kinases. nih.gov For example, studies on certain hetarene-fused anthracendiones revealed that they can interfere with the function of both topoisomerase 1 and 2, enzymes that are vital for managing DNA topology during replication and transcription. nih.gov Furthermore, some compounds may act as multi-target agents, inhibiting several protein kinases simultaneously. nih.gov While specific pathway analyses for this compound are not detailed in the available literature, its structural motifs suggest that investigations into its effects on cell cycle regulation, apoptosis induction, and key kinase signaling pathways would be relevant.

Cytotoxicity Assessment in Preclinical Cell Models

Cytotoxicity studies are fundamental in preclinical evaluation to determine the concentration at which a compound is toxic to cells. researchgate.net This is often assessed in parallel with antiproliferative activity, using a variety of cell-based assays. The goal is not only to confirm that the compound can kill cancer cells but also to evaluate its selectivity by comparing its effects on cancerous versus non-cancerous cell lines. usm.mymdpi.com

The cytotoxic effects of new palladium complexes featuring terpene derivatives of benzylamine have been investigated across multiple tumor cell lines, including pulmonary adenocarcinoma (A549), neuroblastoma (SH-SY5Y), laryngeal epidermoid carcinoma (Hep-2), and cervical carcinoma (HeLa). researchgate.net Such studies establish a compound's potency and spectrum of action. For example, certain palladium complexes demonstrated particularly pronounced cytotoxic effects, with IC50 values below 0.1 µM in the SH-SY5Y neuroblastoma cell line. researchgate.net

The mechanism of cell death is also a key aspect of cytotoxicity assessment. Analyses can determine whether cell death occurs through apoptosis or necrosis, which provides insight into the compound's mode of action. researchgate.net Apoptosis, a controlled form of cell death, is often the desired outcome for anticancer therapies as it is less likely to induce an inflammatory response compared to necrosis. researchgate.net

In Vivo Preclinical Models (Animal Models)

Anti-inflammatory Activity Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rats is a widely used and validated acute inflammatory model for screening potential anti-inflammatory agents. msjonline.orgnih.gov The model involves the subcutaneous injection of carrageenan, a phlogistic agent, into the plantar surface of a rat's hind paw, which induces a localized, reproducible inflammatory response characterized by swelling (edema). nih.govsemanticscholar.org

The anti-inflammatory effect of a test compound is evaluated by measuring the volume of the paw at various time intervals after carrageenan injection and comparing it to a control group. brieflands.com Paw volume is typically measured using a plethysmometer. brieflands.com A statistically significant reduction in paw edema in the treated group relative to the control group indicates anti-inflammatory activity. nih.gov This model is useful because the inflammatory response occurs in distinct phases; the early phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins (B1171923) and cytokines, allowing for some mechanistic insights. nih.gov Adamantane derivatives have been previously evaluated for their anti-inflammatory properties, suggesting the relevance of this model for compounds like this compound. dovepress.com

Analgesic Activity Models (e.g., Acetic acid-induced writhing test)

The acetic acid-induced writhing test in mice is a standard and sensitive method for evaluating the peripheral analgesic activity of new compounds. researchgate.netsaspublishers.com The model relies on the intraperitoneal injection of a dilute solution of acetic acid, which acts as an irritant and induces a characteristic pain-like behavior known as writhing. nih.govnih.gov This response includes contractions of the abdominal muscles, arching of the back, and extension of the hind limbs. nih.gov

The mechanism involves the release of endogenous pain mediators, such as prostaglandins (PGE2 and PGI2), which sensitize nociceptors. saspublishers.comnih.gov To assess the analgesic potential of a test substance, the compound is administered to the animals prior to the acetic acid injection. The number of writhes is then counted over a specific period. saspublishers.com A significant reduction in the number of writhes in the treated group compared to a vehicle-treated control group indicates analgesic activity. researchgate.net The results are often expressed as a percentage of pain protection or inhibition. researchgate.net

Antitumor Activity Models

Following in vitro evidence of anticancer activity, promising compounds are advanced to in vivo preclinical models to assess their efficacy and safety in a whole biological system. researchgate.net Animal models, typically involving mice or rats, are indispensable for this phase of research. A common approach is the use of tumor xenografts, where human cancer cells are implanted into immunodeficient mice, or syngeneic models, where mouse tumor cells are implanted into immunocompetent mice. nih.gov

One established model is the murine P388 leukemia model, where tumor cells are transplanted intraperitoneally into mice. nih.gov The antitumor activity of a test compound is evaluated by its ability to increase the life span of the treated animals compared to an untreated control group. nih.gov The results are often reported as the percentage increase in life span (% ILS). nih.gov Studies with novel anthrafuran-based compounds have demonstrated significant antitumor activity in this model, with some derivatives achieving a life span increase of over 250% at tolerable doses. nih.gov In addition to efficacy, these in vivo studies are crucial for observing the compound's tolerability and potential toxicities in a living organism. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand like 3-(Benzylamino)-1-adamantanol might interact with a biological target, such as a protein receptor or enzyme.

Molecular docking studies are pivotal in predicting how a ligand fits into the binding site of a target protein and identifying the specific amino acid residues that are key for the interaction. For adamantane-containing compounds, docking studies have been widely used to understand their binding modes. For instance, in studies of HIV-1 protease inhibitors, the adamantyl group is often designed to occupy hydrophobic pockets within the enzyme's active site. X-ray crystallography of similar adamantane-based inhibitors has confirmed that the adamantyl moiety can fit into subsites of the protease active site, with interactions being primarily hydrophobic. nih.gov

In the context of other targets, docking studies on adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors revealed that while they had predicted binding affinities comparable to known ligands, they sometimes failed to form interactions with key active site residues. mdpi.comnih.gov This highlights the importance of specific interactions, such as hydrogen bonds, in addition to general shape complementarity. For example, in the design of topoisomerase II inhibitors, hydrogen bonding interactions with residues like Lys123 and Asn120 were identified as crucial for binding affinity. acs.org Similarly, docking studies of inhibitors with MurB, an enzyme involved in bacterial cell wall synthesis, showed that hydrogen bonds and hydrophobic interactions with active site residues were key for anchoring the molecule. mdpi.com

The benzylamino portion of this compound also plays a significant role in potential interactions. The benzyl (B1604629) group can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The amino group, on the other hand, can act as a hydrogen bond donor or acceptor, forming critical connections with the protein backbone or acidic/polar residues.

| Target/System | Key Interaction Types | Interacting Residues (Examples) |

| HIV-1 Protease | Hydrophobic interactions, Hydrogen bonds | Asp29, Asp30, Arg8' |

| 11β-HSD1 | Hydrophobic interactions | Not specified |

| Topoisomerase IIα | Hydrogen bonds, Hydrophobic interactions | Lys123, Asn120 |

| MurB | Hydrogen bonds, Hydrophobic interactions | Not specified |

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding free energy (ΔG). A more negative ΔG indicates a stronger and more favorable interaction. Methods for these estimations range from relatively fast but less accurate scoring functions in docking programs to more rigorous and computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). wustl.edunih.gov

For adamantane (B196018) derivatives, binding free energies have been calculated in various contexts. For instance, adamantane and its derivatives are known to bind to host molecules like cyclodextrins and cucurbiturils with binding free energies ranging from approximately -6 to -17 kcal/mol. nih.gov In drug design, even a small increase in binding affinity can be significant. Computational screening can substantially increase the probability of finding a compound with improved binding affinity. wustl.edu

The estimation of binding free energy is a complex process that involves calculating the energy of the ligand and protein separately and in the complex, while also accounting for solvent effects. wustl.edu While methods like MM/PBSA offer a compromise between speed and accuracy, alchemical free energy calculations such as FEP and Thermodynamic Integration (TI) are considered more accurate. nih.govmdpi.com These methods have been shown to predict binding affinities within a few kcal/mol of experimental values for many systems. mdpi.com

| Method | Typical Application | Key Considerations |

| Docking Scoring Functions | High-throughput virtual screening | Fast, but generally less accurate for ranking diverse compounds. |

| MM/PBSA, MM/GBSA | Re-ranking of docked poses, lead optimization | More accurate than scoring functions, but sensitive to conformational sampling. researchgate.net |

| Free Energy Perturbation (FEP) | Lead optimization, precise affinity prediction | Computationally intensive, but often provides the most accurate predictions. nih.gov |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

For a compound to be a successful drug, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide the design of molecules with better pharmacokinetic profiles. mdpi.combiotechnologia-journal.org

Several key descriptors are used to predict ADME properties. Lipinski's "Rule of Five" provides a set of simple molecular properties that are often associated with good oral bioavailability. nih.gov Other important parameters include topological polar surface area (TPSA), which is related to cell permeability, and predicted solubility. rjptonline.org

| ADME Property | Importance | Typical In Silico Predictors |

| Absorption | Entry of the drug into the bloodstream. | Human Intestinal Absorption (HIA), Caco-2 permeability, Lipinski's Rule of Five. |

| Distribution | How the drug spreads through the body. | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB). |

| Metabolism | Chemical modification of the drug by the body. | Cytochrome P450 (CYP) inhibition/substrate prediction. |

| Excretion | Removal of the drug from the body. | Renal clearance prediction. |

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis) for Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. researchgate.net

One of the key applications of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. physchemres.orgekb.eg A smaller gap suggests that the molecule is more reactive. nih.gov

For adamantane derivatives, DFT calculations have been used to analyze their electronic properties. researchgate.net The distribution of the HOMO and LUMO can indicate which parts of the molecule are most likely to be involved in chemical reactions or interactions. For this compound, the HOMO is likely to have significant contributions from the electron-rich benzylamino group, while the LUMO may be distributed across the aromatic ring and other parts of the molecule.

These calculations can also be used to determine other reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which further characterize the molecule's reactivity profile. dergipark.org.trnih.gov This information is valuable for predicting potential metabolic pathways and understanding the molecule's intrinsic chemical properties.

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (e.g., in forming hydrogen bonds or undergoing oxidation). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (e.g., in interacting with electron-rich residues). |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. |

Future Directions and Research Opportunities for 3 Benzylamino 1 Adamantanol

Design and Synthesis of Novel Derivatives with Tuned Pharmacological Profiles

The adamantane (B196018) scaffold is a privileged structure in medicinal chemistry, known for enhancing the pharmacological profiles of drug candidates by increasing their lipophilicity and modulating their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Future research should focus on the rational design and synthesis of novel derivatives of 3-(Benzylamino)-1-adamantanol to fine-tune its biological activity.

Key synthetic strategies could involve:

Modification of the Benzyl (B1604629) Moiety: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzyl group could systematically alter the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity for specific biological targets.

Functionalization of the Adamantane Core: While the 1- and 3- positions are substituted, other positions on the adamantane cage could be functionalized to introduce additional pharmacophoric features.

Alteration of the Amino Linker: The secondary amine provides a site for further chemical modification. For example, creating amide or sulfonamide derivatives could lead to compounds with different physicochemical properties and biological activities. Research into the synthesis of related adamantane derivatives, such as those derived from 1-adamantanol (B105290) and other amines, provides established chemical pathways for creating libraries of new compounds. mdpi.comsemanticscholar.org

A systematic synthetic approach, creating a library of analogs, would be essential for establishing comprehensive structure-activity relationships (SAR). These studies can guide the optimization of lead compounds with improved potency and target specificity. nih.gov

Exploration of New Therapeutic Indications based on Polypharmacology

Polypharmacology, the concept of a single drug acting on multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases. mdpi.comresearchgate.net The hybrid structure of this compound, containing both the adamantane "lipophilic bullet" and a benzylamino group, makes it an ideal candidate for exploration as a multifunctional drug. scispace.comnih.gov

Future research should involve broad-spectrum screening of this compound and its novel derivatives against a diverse panel of biological targets. Adamantane-containing compounds have demonstrated a wide range of activities, including:

Enzyme Inhibition: Derivatives are known to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, and hydroxysteroid dehydrogenases. scispace.com

Antiviral Activity: The adamantane cage is famous for its role in antiviral drugs like amantadine (B194251). researchgate.net

Central Nervous System (CNS) Activity: The ability of the adamantane moiety to enhance CNS penetration makes it valuable for targeting neurodegenerative diseases. researchgate.net

Investigating the polypharmacological profile of this compound could uncover novel therapeutic applications. frontiersin.org For instance, a single derivative might exhibit both anti-inflammatory and neuroprotective effects, making it a candidate for treating complex neuroinflammatory disorders. nih.gov This approach moves beyond the "one-drug, one-target" model to a more holistic "one-drug, multiple-targets" strategy. researchgate.net

Integration of Advanced Experimental and Computational Methodologies for Drug Design

To accelerate the drug discovery process for this compound derivatives, it is crucial to integrate modern computational and experimental techniques. Computer-Aided Drug Design (CADD) offers powerful tools for predicting the biological activity and optimizing the properties of new chemical entities. nih.govemanresearch.org

Future research should leverage methodologies such as:

Molecular Docking: This structure-based method can be used to predict the binding modes of this compound derivatives within the active sites of various target proteins. mdpi.comnih.gov This provides insights into the molecular basis of their activity and guides the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models from a library of synthesized derivatives and their corresponding biological activities, researchers can predict the potency of virtual compounds before undertaking their synthesis, saving time and resources. frontiersin.org

Virtual Screening: Large chemical databases can be virtually screened to identify compounds with similar pharmacophoric features to this compound, potentially uncovering new scaffolds with similar polypharmacological profiles. scielo.org.mx

These computational approaches, when used in an iterative cycle with experimental testing, can streamline the identification and optimization of lead compounds. nih.govscielo.org.mx

Development of Advanced Delivery Systems Utilizing the Adamantane Moiety

The unique physicochemical properties of the adamantane group make it an excellent component for advanced drug delivery systems (DDS). pensoft.net Its lipophilicity and rigid structure allow it to serve as a molecular anchor in supramolecular assemblies. mdpi.comresearchgate.net

Future research should focus on formulating this compound or its active derivatives into novel DDS to improve their therapeutic efficacy. Potential systems include:

Liposomes: The adamantane moiety can anchor the drug molecule within the lipid bilayer of liposomes. mdpi.comnih.gov This can create targeted delivery vehicles, especially if the liposome (B1194612) surface is decorated with ligands that recognize specific cell types. pensoft.net

Cyclodextrins: Adamantane is a classic "guest" molecule for cyclodextrin (B1172386) "hosts." Encapsulating the adamantane portion of the compound within a cyclodextrin cavity can significantly enhance its aqueous solubility and bioavailability. nih.govresearchgate.net